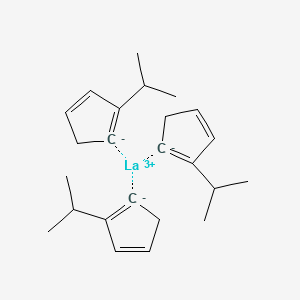![molecular formula C88H56Mn2N8O B12321823 [Mn(TPP)]2O](/img/structure/B12321823.png)
[Mn(TPP)]2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound μ-oxo-bis[(5,10,15,20-tetraphenylporphinato)manganese(III)], commonly referred to as [Mn(TPP)]2O, is a manganese porphyrin complex Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Mn(TPP)]2O typically involves the reaction of manganese(III) chloride with tetraphenylporphyrin (TPP) in the presence of a base. The reaction is carried out in an organic solvent such as toluene or dichloromethane. The formation of the μ-oxo dimer occurs through the hydrolysis of the manganese porphyrin complex at the liquid-liquid interface, often facilitated by the presence of water and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[Mn(TPP)]2O undergoes various chemical reactions, including:
Oxidation: The compound can catalyze the oxidation of organic substrates, such as alkenes, to form epoxides.
Reduction: It can participate in reduction reactions, often involving the reduction of oxygen species.
Substitution: Ligand substitution reactions can occur, where the axial ligands on the manganese center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (H2O2) for oxidation reactions and various organic solvents like dichloromethane and toluene. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, the oxidation of alkenes typically yields epoxides, while reduction reactions may produce reduced oxygen species or other reduced products .
Wissenschaftliche Forschungsanwendungen
[Mn(TPP)]2O has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which [Mn(TPP)]2O exerts its effects involves the formation of reactive manganese-oxo species. These species are highly reactive and can facilitate various chemical transformations. The manganese center in the porphyrin complex acts as a catalytic site, where substrates bind and undergo oxidation or reduction reactions. The dynamic coordination of ligands to the manganese center plays a crucial role in the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylporphinatoiron(III) chloride (FeTPPCl): Similar to [Mn(TPP)]2O, this iron porphyrin complex also forms μ-oxo dimers and exhibits catalytic activity in oxidation reactions.
Tetraphenylporphinatomanganese(III) chloride (MnTPPCl): This compound is a precursor to this compound and shares similar chemical properties.
Uniqueness
This compound is unique due to its high reactivity and stability as a μ-oxo dimer. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in both research and industrial applications. Additionally, its potential use in medical applications, such as photodynamic therapy, highlights its versatility and significance .
Eigenschaften
Molekularformel |
C88H56Mn2N8O |
|---|---|
Molekulargewicht |
1351.3 g/mol |
IUPAC-Name |
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2 |
InChI-Schlüssel |
VFCYJZUPEHVVPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


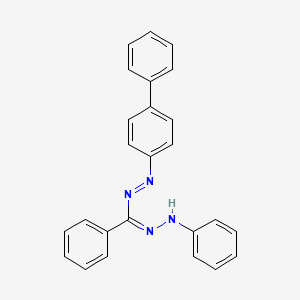


![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)

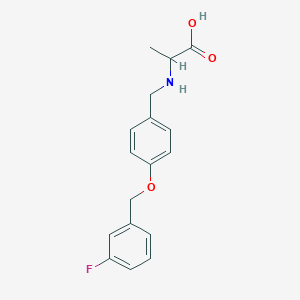
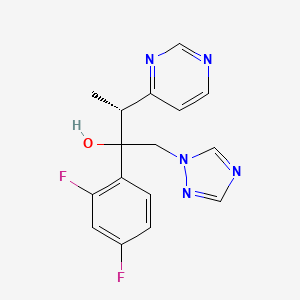
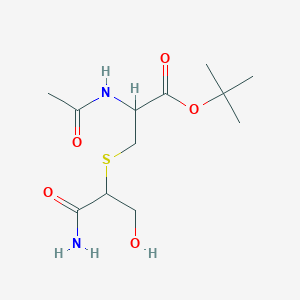
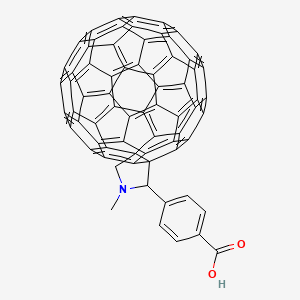

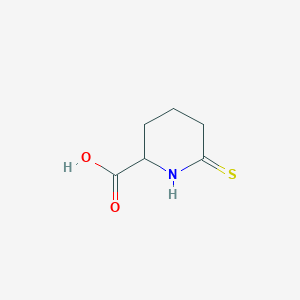
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)
![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)
